molecular formula C9H11ClN2 B8368417 2-chloro-5-cyclopropyl-N-methylpyridin-4-amine

2-chloro-5-cyclopropyl-N-methylpyridin-4-amine

Cat. No. B8368417
M. Wt: 182.65 g/mol
InChI Key: MMPZJGBJKWIGJJ-UHFFFAOYSA-N
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Patent
US09040540B2

Procedure details

2-Chloro-5-iodo-N-methylpyridin-4-amine (Intermediate I-8) (30 mg, 0.112 mmol), tetrakis(triphenylphosphine) palladium (0) (6.5 mg, 5.59 μmol) and 0.5 M aqueous sodium carbonate solution (290 μL, 0.145 mmol) were added to 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (61 μL, 0.335 mmol) in MeCN. The mixture was heated at 130° C. in a microwave reactor for 1 hour. The mixture was concentrated in vacuo. Preparative thin layer chromatography, eluting with 1% NH3, 6% MeOH in CH2Cl2, gave 2-chloro-5-cyclopropyl-N-methylpyridin-4-amine (10 mg, 0.055 mmol, 49% yield) as a white powder.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
290 μL
Type
reactant
Reaction Step One
Quantity
61 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.5 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH:8][CH3:9])[C:5](I)=[CH:4][N:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH:17]1(B2OC(C)(C)C(C)(C)O2)[CH2:19][CH2:18]1>CC#N.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]([NH:8][CH3:9])[C:5]([CH:17]2[CH2:19][CH2:18]2)=[CH:4][N:3]=1 |f:1.2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
ClC1=NC=C(C(=C1)NC)I
Name
Quantity
290 μL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
61 μL
Type
reactant
Smiles
C1(CC1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N
Name
Quantity
6.5 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
WASH
Type
WASH
Details
Preparative thin layer chromatography, eluting with 1% NH3, 6% MeOH in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)NC)C1CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.055 mmol
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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